Cas no 83094-06-8 (Silane, 1-cyclobuten-1-yltrimethyl-)
Silane, 1-cyclobuten-1-yltrimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Silane, 1-cyclobuten-1-yltrimethyl-
- cyclobuten-1-yl(trimethyl)silane
- EN300-37325176
- 1-trimethylsilylcyclobutene
- (cyclobut-1-en-1-yl)trimethylsilane
- (Cyclobut-1-en-1-yl)(trimethyl)silane
- 83094-06-8
- DTXSID10526544
-
- Inchi: 1S/C7H14Si/c1-8(2,3)7-5-4-6-7/h5H,4,6H2,1-3H3
- InChI Key: CLCLIPGZNIQPTK-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1=CCC1
Computed Properties
- Exact Mass: 126.086476981g/mol
- Monoisotopic Mass: 126.086476981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Silane, 1-cyclobuten-1-yltrimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37325176-0.05g |
(cyclobut-1-en-1-yl)trimethylsilane |
83094-06-8 | 95.0% | 0.05g |
$1032.0 | 2025-03-18 | |
| Enamine | EN300-37325176-0.1g |
(cyclobut-1-en-1-yl)trimethylsilane |
83094-06-8 | 95.0% | 0.1g |
$1081.0 | 2025-03-18 | |
| Enamine | EN300-37325176-0.25g |
(cyclobut-1-en-1-yl)trimethylsilane |
83094-06-8 | 95.0% | 0.25g |
$1131.0 | 2025-03-18 | |
| Enamine | EN300-37325176-0.5g |
(cyclobut-1-en-1-yl)trimethylsilane |
83094-06-8 | 95.0% | 0.5g |
$1180.0 | 2025-03-18 | |
| Enamine | EN300-37325176-1.0g |
(cyclobut-1-en-1-yl)trimethylsilane |
83094-06-8 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
| Enamine | EN300-37325176-2.5g |
(cyclobut-1-en-1-yl)trimethylsilane |
83094-06-8 | 95.0% | 2.5g |
$2408.0 | 2025-03-18 | |
| Enamine | EN300-37325176-5.0g |
(cyclobut-1-en-1-yl)trimethylsilane |
83094-06-8 | 95.0% | 5.0g |
$3562.0 | 2025-03-18 | |
| Enamine | EN300-37325176-10.0g |
(cyclobut-1-en-1-yl)trimethylsilane |
83094-06-8 | 95.0% | 10.0g |
$5283.0 | 2025-03-18 |
Silane, 1-cyclobuten-1-yltrimethyl- Related Literature
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Silane, 1-cyclobuten-1-yltrimethyl-
Introduction to Silane, 1-cyclobuten-1-yltrimethyl (CAS No. 83094-06-8)
Silane, 1-cyclobuten-1-yltrimethyl, is a specialized organosilicon compound with the chemical formula (C6H11)Si. This compound, identified by its CAS number 83094-06-8, has garnered significant attention in the field of organic synthesis and material science due to its unique structural properties and versatile applications. The presence of a cyclobutyl group attached to a trimethylsilicon moiety imparts distinct reactivity and stability, making it a valuable intermediate in various chemical processes.
The compound's molecular structure consists of a cyclobutene ring substituted with a trimethylsilyl (TMS) group. This configuration enhances its utility in cross-coupling reactions, particularly in the synthesis of complex organic molecules. The cyclobutene ring provides rigidity, while the TMS group offers nucleophilic substitution capabilities, enabling the formation of carbon-carbon bonds under mild conditions. These characteristics make Silane, 1-cyclobuten-1-yltrimethyl, an attractive candidate for pharmaceutical and agrochemical applications where precise molecular construction is crucial.
In recent years, the application of Silane, 1-cyclobuten-1-yltrimethyl, has expanded into advanced materials research. Its ability to act as a cross-linking agent in polymer chemistry has been explored for developing novel coatings and adhesives with enhanced durability and chemical resistance. The compound's reactivity with other organosilicon derivatives has also been leveraged in the synthesis of silicones and other high-performance polymers. These developments underscore the growing importance of organosilicon compounds in industrial applications.
One of the most promising areas of research involving Silane, 1-cyclobuten-1-yltrimethyl, is in pharmaceutical synthesis. The compound's role as a building block for complex drug molecules has been highlighted in several recent studies. For instance, researchers have utilized this silane derivative to construct heterocyclic compounds that exhibit significant biological activity. The cyclobutene ring can be functionalized to introduce various pharmacophores, making it an ideal scaffold for drug discovery efforts. Furthermore, the TMS group facilitates easy removal or modification under controlled conditions, allowing for greater flexibility in medicinal chemistry.
The synthesis of Silane, 1-cyclobuten-1-yltrimethyl, typically involves the reaction of cyclobutenone with trimethylchlorosilane in the presence of a suitable base catalyst. This reaction proceeds via nucleophilic addition followed by elimination, yielding the desired product with high selectivity. Advances in catalytic systems have improved the efficiency of this process, reducing reaction times and minimizing byproduct formation. Such improvements are critical for scaling up production and ensuring cost-effectiveness in industrial settings.
The compound's stability under various environmental conditions has also been a focus of recent studies. Researchers have investigated its behavior under extreme temperatures and pressures, as well as its compatibility with different solvents and catalysts. These studies have revealed that Silane, 1-cyclobuten-1-yltrimethyl, maintains its structural integrity under harsh conditions, making it suitable for a wide range of synthetic applications. Additionally, its resistance to degradation ensures consistent performance in industrial processes where reliability is paramount.
In conclusion, Silane, 1-cyclobuten-1-yltrimethyl (CAS No. 83094-06-8), represents a significant advancement in organosilicon chemistry. Its unique structure and reactivity make it a valuable tool for organic synthesis, material science, and pharmaceutical development. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing development of efficient synthetic methods and catalytic systems will continue to enhance its utility across multiple industries.
83094-06-8 (Silane, 1-cyclobuten-1-yltrimethyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)